Dihydroartemisinin

Antimalarial drug susceptibility P. falciparum IC50 Comparative in vitro potency

Dihydroartemisinin (DHA) is the principal active metabolite of all major artemisinin-class antimalarials, including artesunate, artemether, and arteether. It is a semi-synthetic endoperoxide sesquiterpene lactone obtained by reduction of artemisinin, and it is also formulated as a drug in its own right.

Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
CAS No. 71939-50-9
Cat. No. B1670584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroartemisinin
CAS71939-50-9
Synonyms3alpha-hydroxydeoxydihydroartemisinin
8alpha-hydroxydeoxyartemisinin
9alpha-hydroxydeoxyartemisinin
artemisinin, dihydro-
dihydroartemisinin
dihydroartemisinine
dihydroqinghaosu
dihydroquinghaosu
dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12alpha,12aR*))-isomer
dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10beta,12alpha,12aR*))-isomer
quinghaosu, dihydro-
Molecular FormulaC15H24O5
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
InChIInChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8?,9?,10?,11?,12?,13?,14-,15-/m1/s1
InChIKeyBJDCWCLMFKKGEE-NAESGFLJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dihydroartemisinin (CAS 71939-50-9) Procurement Guide: The Active Artemisinin Metabolite


Dihydroartemisinin (DHA) is the principal active metabolite of all major artemisinin-class antimalarials, including artesunate, artemether, and arteether [1]. It is a semi-synthetic endoperoxide sesquiterpene lactone obtained by reduction of artemisinin, and it is also formulated as a drug in its own right . As the shared pharmacophore driving rapid parasite clearance, DHA represents both the final common effector molecule and a distinct chemical entity with its own physicochemical, pharmacokinetic, and stability profile that differs meaningfully from its prodrug-class counterparts [2].

Why Dihydroartemisinin Cannot Be Interchanged with Artesunate or Artemether for Research


Although artesunate and artemether are prodrugs that rely on in vivo conversion to dihydroartemisinin for antimalarial activity, the extent and kinetics of this biotransformation differ substantially: artesunate converts 25–73% of the dose to DHA, while artemether converts only 4–12% [1]. Furthermore, DHA exhibits a distinct IC₅₀ spectrum against Plasmodium falciparum isolates (1.2 ng/mL) compared to artesunate (1.6 ng/mL) and artemether (4.8 ng/mL), meaning that in vitro target engagement is not equivalent across these agents [2]. The compounds also diverge in reconstituted aqueous stability: DHA shows approximately 10% degradation over 10 days, whereas artesunate degrades rapidly even with pH adjustment [3]. These quantitative pharmacological and galenic differences preclude simple one-to-one substitution in experimental or formulation contexts.

Quantitative Differentiation Evidence for Dihydroartemisinin Procurement Decisions


In Vitro Antimalarial Potency: DHA vs Artesunate vs Artemether Against P. falciparum

Dihydroartemisinin demonstrates superior in vitro potency against Plasmodium falciparum primary isolates compared to its prodrug-class comparators. In a study of 189 primary infection isolates from the Thailand-Myanmar border, the geometric mean IC₅₀ of DHA was 1.2 ng/mL, compared with 1.6 ng/mL for artesunate and 4.8 ng/mL for artemether [1]. DHA is therefore approximately 1.3-fold more potent than artesunate and 4-fold more potent than artemether in this head-to-head comparison. A separate study of 42 Vietnamese P. falciparum isolates confirmed this trend, reporting mean IC₅₀ values of 2.95 ± 2.19 nmol/L for DHA versus 3.06 ± 3.10 nmol/L for artesunate [2].

Antimalarial drug susceptibility P. falciparum IC50 Comparative in vitro potency

Clinical ACT Efficacy: DHA-Piperaquine vs Artemether-Lumefantrine Parasite Clearance

In a head-to-head clinical comparison of DHA-piperaquine (DHA-PQP) versus artemether-lumefantrine (AL) in children under five with uncomplicated P. falciparum malaria in Nigeria, parasite density reduction was consistently greater in the DHA-PQP arm. On Day 3, parasite density decreased by 96% (DHA-PQP) vs 89% (AL); by Day 14, 92% vs 77%; and by Day 28, 88% vs 69% [1]. A broader literature review of 13 peer-reviewed studies (2019–2024) confirmed that DHA-PQP efficacy ranges from 98.8–100%, modestly exceeding the 96–98.6% range reported for AL, with both surpassing the WHO 95% efficacy benchmark [2].

Artemisinin combination therapy Parasite clearance rate Clinical comparative efficacy

Pharmacokinetic Uniqueness: DHA as Direct Active Moiety vs Prodrug-Derived DHA Exposure

Administering dihydroartemisinin directly bypasses the variable and incomplete prodrug-to-metabolite conversion step that limits artesunate and artemether. In rats, the fraction of the administered dose converted to DHA was 25.3–72.7% for artesunate, 3.7–12.4% for artemether, and 3.4–15.9% for arteether, depending on route [1]. After intramuscular administration, DHA itself achieved 85% bioavailability, compared with 105% for artesunate, 54% for artemether, and 34% for arteether; after oral dosing, all five artemisinins showed low bioavailability (19–35%), but DHA avoids the additional inter-individual variability introduced by first-pass prodrug hydrolysis [1]. DHA also exhibits a longer terminal elimination half-life (0.95 h IV) than artesunate (0.35 h) and artemether (0.53 h) [1].

Artemisinin pharmacokinetics Prodrug-to-metabolite conversion Oral bioavailability comparison

Reconstituted Suspension Stability: DHA vs Artesunate vs Artemether

In a comparative formulation stability study of dry suspensions reconstituted for paediatric use, dihydroartemisinin exhibited intermediate stability: approximately 10% degradation over 10 days under test conditions. Artesunate showed poor stability ('bad results') even with pH adjustment, while artemether was the most stable, remaining intact for at least 21 days [1]. Although DHA is less stable than artemether in this specific formulation context, it is substantially more stable than artesunate, which degrades rapidly once reconstituted. Separately, in drug substance powder form at 40°C, dihydroartemisinin was reported as the least stable of the three major derivatives [2], underscoring that its galenic advantage is formulation-dependent and most relevant to short-course liquid preparations.

Drug formulation stability Paediatric antimalarial preparation Reconstituted suspension degradation

Cancer Cell Cytotoxicity: DHA vs Artesunate vs Artemisinin Against Solid Tumor Lines

Dihydroartemisinin displays significantly greater cytotoxic potency than other artemisinins against liver cancer cell lines. In a comparative MTT assay, the median IC₅₀ of DHA was 75 μM (CL-6 cholangiocarcinoma) and 29 μM (Hep-G2 hepatocarcinoma), which is 1.7–4.5× more potent than artesunate (131 μM CL-6; 50 μM Hep-G2) and 4.7–8.0× more potent than artemether (354 μM CL-6; 233 μM Hep-G2) [1]. In a separate study across four human cancer cell lines (HeLa, JAR, RD, HO-8910), DHA IC₅₀ values ranged from 8.5–32.9 μM, compared with 15.4–49.7 μM for artesunate, confirming that DHA was 'more effective than ART in inhibiting cancer cell lines' across all tested types [2].

Artemisinin anticancer activity Cytotoxicity screening Hepatocarcinoma and cholangiocarcinoma

High-Value Application Scenarios for Dihydroartemisinin Based on Evidence


In Vitro Antimalarial Drug Susceptibility Surveillance and Resistance Monitoring

DHA is the preferred reference compound for ex vivo and in vitro P. falciparum susceptibility testing due to its superior potency (geometric mean IC₅₀ = 1.2 ng/mL) [1]. Its use as the primary artemisinin-class comparator enables laboratories to detect subtle shifts in parasite sensitivity with greater resolution than artesunate (1.6 ng/mL) or artemether (4.8 ng/mL), making it the standard for WHO-recommended ring-stage survival assays (RSA) and IC₅₀ surveillance in artemisinin-resistance monitoring programs.

Fixed-Dose Artemisinin Combination Therapy (ACT) Formulation Development

The clinical evidence that DHA-piperaquine achieves 88% parasite density reduction at Day 28 versus 69% for artemether-lumefantrine [1] supports DHA as the artemisinin component of choice for next-generation ACTs targeting prolonged post-treatment prophylaxis. DHA's intermediate reconstituted suspension stability (10% degradation over 10 days) [2] further positions it as a viable candidate for paediatric dispersible tablet and dry syrup formulations, where artesunate is unsuitable without extensive stabilisation.

Cancer Pharmacology Research and Drug Repurposing Screens

DHA exhibits the most potent in vitro cytotoxicity among first-generation artemisinin derivatives against liver cancer lines (Hep-G2 IC₅₀ = 29 μM; CL-6 IC₅₀ = 75 μM), outperforming artesunate by 1.7-fold and artemether by 4.7–8.0-fold [1]. Its established role as the common active metabolite also makes DHA the logical choice for studies investigating the mechanism of artemisinin-mediated ferroptosis, transferrin receptor 1 modulation, and iron-dependent cytotoxicity, where consistent target engagement free of prodrug variability is critical.

Pharmacokinetic and Drug Metabolism Studies Requiring Defined Active Moiety Exposure

Because DHA is the direct active species rather than a prodrug, it eliminates the inter-individual and inter-route variability in conversion efficiency that confounds artesunate (25–73% conversion) and artemether (4–12% conversion) [1]. This makes DHA the preferred substrate for isolated perfused liver studies, microsomal stability assays, and CYP450 phenotyping experiments where precise control over the concentration of the pharmacologically active entity is necessary.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroartemisinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.